DEBIC Demonstrates a 21.2-Fold Safety Window with No Bleeding Side Effect, in Contrast to Warfarin-Induced Bleeding at Sub-Therapeutic Doses
In a rat DVT model, DEBIC at 36 μmol/kg/day (21.2× its minimal effective dose) induced no detectable bleeding in brain, chest, or abdomen, whereas warfarin at 0.82 μmol/kg/day caused visible bleeding [1]. This defines a 21.2-fold safety window for DEBIC.
| Evidence Dimension | Bleeding side effect incidence |
|---|---|
| Target Compound Data | 0% bleeding at 36 μmol/kg/day (21.2× MED) |
| Comparator Or Baseline | Warfarin: bleeding observed at 0.82 μmol/kg/day |
| Quantified Difference | DEBIC exhibits a 21.2-fold safety window; warfarin causes bleeding at 0.48× DEBIC's maximal tested dose |
| Conditions | Rat DVT model; 7-day oral treatment; bleeding assessed by autopsy of brain, chest, and abdomen |
Why This Matters
For oncology patients at high risk of both thrombosis and bleeding complications, DEBIC offers a quantifiable safety advantage over warfarin.
- [1] Wang, Y., et al. (2018). Dimethyl 2,2′-[2,2′-(ethane-1,1-diyl)bis(1H-indole-3,2-diyl)]-diacetate: a small molecule capable of nano-scale assembly, inhibiting venous thrombosis and inducing no bleeding side effect. International Journal of Nanomedicine, 13, 7835–7844. DOI: 10.2147/IJN.S178683 View Source
